2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
Beschreibung
The compound 2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a polycyclic heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a benzo ring. Key structural attributes include:
- 7-position: A methoxy (-OCH₃) group, which enhances lipophilicity and metabolic stability.
- 2-position: A 4-methylphenol substituent, offering hydrogen-bonding capacity and improved solubility compared to non-polar analogs .
Structural characterization likely employs NMR, IR, and mass spectrometry, with crystallographic refinement via SHELX programs for precise conformation analysis .
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-13-8-9-18(25)15(11-13)16-12-17-14-5-3-6-19(26-2)21(14)28-22(24(17)23-16)20-7-4-10-27-20/h3-11,17,22,25H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAQNVKHLVZTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pyrazolo[1,5-c][1,3]benzoxazine scaffold is a versatile template for medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo-Benzoxazine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The target compound’s 4-methylphenol group improves aqueous solubility compared to non-polar analogs (e.g., ’s chlorobenzyloxy group) due to hydrogen-bonding capacity .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase metabolic stability but may reduce binding affinity in polar active sites .
Synthetic Accessibility: Furan-2-yl and aryl groups are commonly introduced via palladium-catalyzed cross-coupling (e.g., ), while methoxy/phenol groups may involve nucleophilic substitution or protection/deprotection strategies .
Bioactivity Potential: While direct data for the target compound is absent, pyrazolo-benzoxazines with aryl substituents (e.g., ’s MK56) show cytotoxicity and kinase inhibition, suggesting similar pathways for exploration .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodology : The synthesis involves multi-step organic reactions, including pyrazole ring formation, furan integration, and oxazine cyclization. Key steps:
- Step 1 : Condensation of a hydrazine derivative with an α,β-unsaturated carbonyl precursor to form the pyrazole core .
- Step 2 : Introduction of the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Cyclization of the oxazine ring using a methoxy-substituted phenol derivative under acidic conditions .
Q. Critical Parameters :
- Catalysts : Palladium catalysts for coupling reactions (e.g., Pd(PPh₃)₄) improve furan integration efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization yields by stabilizing intermediates .
- Temperature : Controlled heating (80–120°C) minimizes side reactions during oxazine formation .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in stereochemistry?
Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.2 ppm). NOESY confirms spatial proximity of the furan and methylphenol groups .
- X-ray Crystallography : Resolves stereochemistry at the 5,10b-dihydro junction, confirming boat conformations in the oxazine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 433.16) .
Contradictions : Discrepancies in NOESY vs. X-ray data may arise due to solution-phase flexibility. Cross-validation with DFT calculations is recommended .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodology :
- Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ < 10 µM reported for analogs) .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ values compared to Celecoxib) .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC < 25 µg/mL for chlorinated analogs) .
Q. Key Variables :
- Solubility in DMSO/PBS must be confirmed to avoid false negatives.
- Positive controls (e.g., Doxorubicin for cytotoxicity) ensure assay validity .
Q. How does the compound’s solubility and stability impact experimental design?
Methodology :
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤0.1% v/v in assays) .
- Stability : Degradation under UV light (t₁/₂ = 4–6 hrs) requires amber vials and inert atmospheres .
- pH Sensitivity : Oxazine ring hydrolysis occurs at pH > 8.0, limiting use in alkaline conditions .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its bioactivity, and how can substituents be rationally modified?
Methodology :
- Core Modifications :
- Furan replacement : Thiophene analogs show enhanced antimicrobial activity but reduced solubility .
- Methoxy group : Removal decreases COX-2 inhibition by 40% .
- Substituent Effects :
- 4-Methylphenol : Critical for π-π stacking with kinase active sites (e.g., EGFR) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodology :
- Variable Analysis : Compare cell lines (e.g., HeLa vs. HepG2), assay protocols (MTT vs. ATP-based), and compound purity (>95% required) .
- Replication : Validate results in orthogonal assays (e.g., apoptosis via Annexin V if MTT is inconclusive) .
Case Study : A 2024 study reported IC₅₀ = 8 µM (HeLa), while a 2025 study found IC₅₀ = 25 µM. Resolution traced to differences in serum concentration (10% vs. 2% FBS) affecting bioavailability .
Q. What strategies improve metabolic stability without compromising target binding?
Methodology :
- Deuteriation : Replace labile C-H bonds in the oxazine ring (e.g., C10b-H → C10b-D) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask phenolic -OH with acetyl groups, hydrolyzed in vivo by esterases .
Data : Deuteriated analogs show 3-fold longer plasma half-life in murine models .
Q. How can enantiomeric purity be achieved, and what are the pharmacological implications?
Methodology :
- Chiral Resolution : Use of cellulose-based chiral HPLC columns (e.g., Chiralpak IC) separates R/S enantiomers (ee > 99%) .
- Asymmetric Synthesis : Evans auxiliaries induce stereochemistry during pyrazole formation .
Pharmacology : The R-enantiomer exhibits 10-fold higher EGFR inhibition than the S-form, but faster hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
